1-(5-Nitropyridin-2-YL)ethanone
Overview
Description
1-(5-Nitropyridin-2-yl)ethanone is a chemical compound with the formula C7H6N2O3 . It is used for research purposes and is not suitable for use as a medical drug, food, or household item .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 heavy atoms, 6 of which are aromatic . The molecule has 2 rotatable bonds, 4 H-bond acceptors, and no H-bond donors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 166.13 . It has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from -0.97 to 1.19 . It is very soluble, with a solubility of 2.95 mg/ml .Scientific Research Applications
Transformations in Organic Synthesis
- Hydrazinolysis and Oxidation : 1-(1H-pyrazol-3-yl)ethanone hydrazone, derived from 1-(5-Nitropyridin-2-yl)ethanone, can be synthesized through hydrazinolysis and further oxidized to yield pyrazole carboxylic acids (Smolyar, 2010).
Antimicrobial and Antifungal Activities
- N-Acylhydrazones and Oxadiazoles : Derivatives of this compound have been synthesized and show strong antibacterial activity against Staphylococcus aureus strains (Oliveira et al., 2012).
- Arylsulfonamide-Based Quinolines : Synthesis of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone and subsequent conversion to arylsulfonamides showed significant antimicrobial activity (Kumar & Vijayakumar, 2017).
Synthesis of Novel Compounds
- Chalcone Analogues : A study demonstrated the synthesis of α,β-unsaturated ketones as chalcone analogues using this compound derivatives (Curti et al., 2007).
- Unsymmetrical Derivatives of 5-Nitropyridines : A multicomponent reaction involving this compound led to the synthesis of previously undescribed 4-methyl-substituted derivatives of 5-nitropyridines (Turgunalieva et al., 2023).
Chemical Analysis and Properties
- Charge Density Analysis : The charge density analysis of related compounds, like 1-(2-hydroxy-5-nitrophenyl)ethanone, provides insights into intra- and intermolecular bonding features (Hibbs et al., 2003).
Antitumor Activity
- Antimitotic Agents : Pyridine derivatives of this compound showed potential as antitumor agents in mice (Temple et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)7-3-2-6(4-8-7)9(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGKFJUCQAYIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591691 | |
Record name | 1-(5-Nitropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31557-75-2 | |
Record name | 1-(5-Nitropyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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